Cas no 24677-78-9 (2,3-Dihydroxybenzaldehyde)

2,3-Dihydroxybenzaldehyde is a dihydroxy-substituted benzaldehyde derivative with the molecular formula C7H6O3. This compound features two adjacent hydroxyl groups on the benzene ring, enhancing its chelating properties and reactivity in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, ligands for metal complexes, and fine chemicals. The ortho-dihydroxy structure facilitates selective functionalization, making it valuable in heterocyclic chemistry and coordination chemistry applications. Its high purity and well-defined structure ensure consistent performance in research and industrial processes. The compound is typically supplied as a crystalline solid with standardized specifications to meet rigorous laboratory and production requirements.
2,3-Dihydroxybenzaldehyde structure
2,3-Dihydroxybenzaldehyde structure
Product Name:2,3-Dihydroxybenzaldehyde
CAS No:24677-78-9
MF:C7H6O3
MW:138.120742321014
MDL:MFCD00003324
CID:52558
PubChem ID:90579
Update Time:2025-10-23

2,3-Dihydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dihydroxybenzaldehyde
    • 2,3-DICHLORO-4-{2-[4-(ETHOXYCARBONYL)PHENYL]HYDRAZONO}BUT-2-ENOIC ACID
    • 2,3-dihydroxy-1-formylbenzene
    • 2,3-dihydroxy-benzaldehyde
    • 2,3-dihydroxyphenyaldehyde
    • 2,3-hydroxybenzaldehyde
    • 23A
    • 3-hydroxysalicylaldehyde
    • 3-hydroxysalicylic aldehyde
    • Benzaldehyde,2,3-dihydroxy
    • di-hydroxybenzaldehyde
    • o-Pyrocatechualdehyde
    • Benzaldehyde, 2,3-dihydroxy-
    • 5,6-Dihydroxybenzaldehyde
    • Benzaldehyde, dihydroxy-
    • GP9HDE43LE
    • IXWOUPGDGMCKGT-UHFFFAOYSA-N
    • dihydroxybenzaldehyde
    • PubChem6561
    • 2,3-dihydroxy benzaldehyde
    • 3-Formyl-1,2-benzenediol
    • KSC205M4D
    • DTXSID90179411
    • 24677-78-9
    • MFCD00003324
    • 1,2-Dihydroxy-3-formylbenzene
    • 2,3-Dihydroxybenzaldehyde, 99%
    • NSC-146456
    • SY030837
    • NSC146456
    • FT-0656682
    • 2,3-Dihydroxybenzaldehyde, 98%
    • CS-W007479
    • UNII-GP9HDE43LE
    • Q27104753
    • AC-24170
    • EINECS 246-398-1
    • A817431
    • SCHEMBL36440
    • NSC 146456
    • BCP25752
    • AS-14413
    • D1478
    • CHEMBL491995
    • 2,3-Dihydroxybenzaldehyde, 97%
    • W-107289
    • CHEBI:50197
    • AE-641/30608014
    • EN300-17250
    • o-Pyrocatechualdehyde;Benzaldehyde, 2,3-dihydroxy-
    • BDBM111044
    • InChI=1/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10
    • DIHYDROXYBENZALDEHYDE, 2,3-
    • NS00027714
    • AKOS000119466
    • US8614253, .3-75
    • Z56899185
    • FT-0609668
    • 2,3-Dihydroxybenzaldehyde,98%
    • STK902088
    • BBL000528
    • DTXCID20101902
    • FD22099
    • o-Pyrocatechualdehyde (6CI,8CI);1,2-Dihydroxy-3-formylbenzene;3-Formyl-1,2-benzenediol
    • 246-398-1
    • MDL: MFCD00003324
    • Inchi: 1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H
    • InChI Key: IXWOUPGDGMCKGT-UHFFFAOYSA-N
    • SMILES: OC1C(=CC=CC=1C=O)O
    • BRN: 2041781

Computed Properties

  • Exact Mass: 138.03200
  • Monoisotopic Mass: 138.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 57.5
  • Surface Charge: 0
  • Tautomer Count: 13

Experimental Properties

  • Color/Form: Not determined
  • Density: 1,542g/cm
  • Melting Point: 105.0 to 109.0 deg-C
  • Boiling Point: 120°C/16mmHg(lit.)
  • Flash Point: 113.2±18.3 °C
  • Refractive Index: 1.4600 (estimate)
  • Solubility: 95% ethanol: soluble50mg/mL, clear, colorless to greenish-yellow
  • PSA: 57.53000
  • LogP: 0.91030
  • Solubility: Not determined
  • Sensitiveness: Air Sensitive

2,3-Dihydroxybenzaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Store at room temperature
  • Safety Term:S26;S37/39

2,3-Dihydroxybenzaldehyde Customs Data

  • HS CODE:29124900
  • Customs Data:

    China Customs Code:

    29124900

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2,3-Dihydroxybenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

2,3-Dihydroxybenzaldehyde Raw materials

2,3-Dihydroxybenzaldehyde Preparation Products

2,3-Dihydroxybenzaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:24677-78-9)2,3-Dihydroxybenzaldehyde
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
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Amadis Chemical Company Limited
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(CAS:24677-78-9)2,3-Dihydroxybenzaldehyde
Order Number:A817431
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:07
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:24677-78-9)2,3-二羟基苯甲醛
Order Number:LE1932013
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
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Additional information on 2,3-Dihydroxybenzaldehyde

2,3-Dihydroxybenzaldehyde: A Comprehensive Overview

2,3-Dihydroxybenzaldehyde, also known by its CAS number 24677-78-9, is a compound of significant interest in various scientific and industrial domains. This compound, with the molecular formula C8H6O3, belongs to the class of aromatic aldehydes and is characterized by its unique chemical structure. The molecule features a benzene ring with two hydroxyl groups (-OH) at the 2 and 3 positions and an aldehyde group (-CHO) at the 1 position. This arrangement imparts distinctive chemical properties that make it valuable in numerous applications.

The synthesis of 2,3-Dihydroxybenzaldehyde has been explored through various methods, including oxidation of its corresponding alcohol derivatives and direct synthesis from benzene derivatives. Recent advancements in green chemistry have led to more efficient and environmentally friendly synthesis routes. For instance, researchers have employed catalytic oxidation using metal-based catalysts under mild conditions to produce this compound in high yields. These methods not only reduce the environmental footprint but also enhance the scalability of production processes.

The physical and chemical properties of 2,3-Dihydroxybenzaldehyde are well-documented. It exists as a crystalline solid with a melting point of approximately 160°C and a boiling point around 180°C under standard atmospheric pressure. The compound is sparingly soluble in water but dissolves readily in organic solvents such as ethanol and acetone. Its UV-Vis spectrum exhibits strong absorption bands due to the conjugated system formed by the benzene ring and the aldehyde group, making it useful in photoredox reactions.

In terms of applications, 2,3-Dihydroxybenzaldehyde has found utility in several fields. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Recent studies have highlighted its role in the development of antioxidants and anti-inflammatory agents due to its ability to scavenge free radicals and modulate inflammatory pathways. Additionally, it has been explored as a precursor for synthesizing metal-organic frameworks (MOFs) and other advanced materials.

The chemical reactivity of 2,3-Dihydroxybenzaldehyde is another area of extensive research. Its aldehyde group makes it highly reactive towards nucleophilic addition reactions, while the hydroxyl groups at positions 2 and 3 introduce steric hindrance and electronic effects that influence reaction outcomes. For example, recent investigations have demonstrated its ability to undergo selective oxidation to form dihydroxybenzoic acid derivatives under specific conditions. These derivatives exhibit enhanced bioavailability and pharmacological activity compared to their parent compounds.

In conclusion, 2,3-Dihydroxybenzaldehyde, with its unique structure and versatile properties, continues to be a focal point in scientific research and industrial applications. Ongoing studies aim to unlock its full potential by exploring novel synthesis methods, expanding its application scope, and understanding its fundamental chemical behavior better. As advancements in chemistry continue to unfold, this compound is poised to play an even more significant role in shaping future innovations across diverse disciplines.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:24677-78-9)2,3-Dihydroxybenzaldehyde
sfd6631
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:24677-78-9)2,3-Dihydroxybenzaldehyde
A817431
Purity:99%
Quantity:500g
Price ($):553.0
Email